伊卡立酮

概述

描述

Icaritin is a member of flavones and has been used in trials studying the treatment of Solid Tumors, Metastatic Breast Cancer, and Hepatocellular Carcinoma (HCC) . It is a natural product found in Epimedium acuminatum, Epimedium diphyllum, and other organisms .

Synthesis Analysis

Icaritin and its derivatives have been synthesized for potential tumor growth inhibitors of Hepatocellular Carcinoma Cells . An initial semisynthetic modification of Icaritin was performed to obtain a structure–activity relationship (SAR), which indicated that the cytotoxicity is enhanced by OH-3 rhamnosylation and that OH-7 is an important modification site .

Molecular Structure Analysis

Icaritin is a cyclic amine and piperidine compound that is expected to stimulate the sensory hairs on the antennae of insects . The exact mechanism and target molecules of icaritin repelling insects are not fully understood .

Chemical Reactions Analysis

Based on the structure of Icaritin, toxic groups were replaced and active groups were introduced to design and synthesize a series of new analogues . The top compound C3 exhibited better antimultiple myeloma activity .

Physical And Chemical Properties Analysis

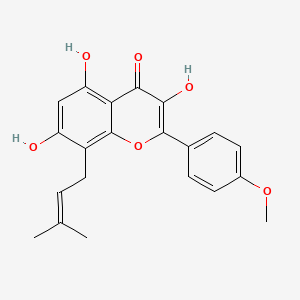

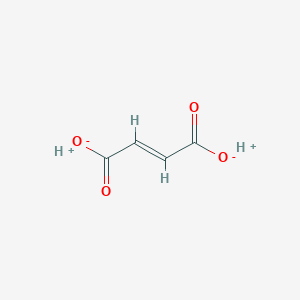

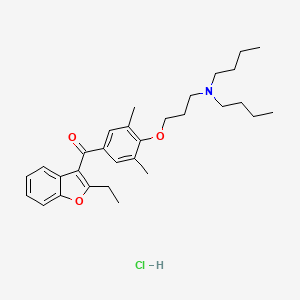

Icaritin has a molecular formula of C21H20O6 and a molecular weight of 368.4 g/mol . It has a IUPAC name of 3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one .

科学研究应用

神经保护作用

伊卡立酮已被证明具有神经保护作用。 这种应用在神经疾病和损伤治疗的开发中具有重要意义,可能有助于神经组织的保护和再生 .

心血管保护

研究表明,伊卡立酮也具有心血管保护作用。 它可用于预防或治疗心脏病的治疗方法,保护心血管组织 .

抗骨质疏松作用

伊卡立酮在对抗骨质疏松症方面表现出令人鼓舞的结果。 它增强骨密度和健康的潜力使其成为骨骼疾病治疗应用的候选药物 .

神经细胞髓鞘再生

研究表明,伊卡立酮促进神经细胞的髓鞘再生过程,这对从脱髓鞘疾病(如多发性硬化症)中恢复至关重要。 它有助于少突胶质细胞前体细胞的增殖及其分化为成熟的少突胶质细胞 .

抗肿瘤特性

伊卡立酮表现出各种抗肿瘤作用,包括抑制血管生成、抑制侵袭和转移、诱导坏死和诱导分化。 这些特性正在探索用于癌症治疗 .

抗肝癌药物潜力

伊卡立酮目前正在进行 III 期临床试验,显示出作为抗肝癌药物的希望。 提高其口服生物利用度的技术也在研究中 .

对受体的选择性拮抗作用

有趣的是,伊卡立酮已被确定为毒蕈碱乙酰胆碱 M2 受体 (M2R) 的选择性拮抗剂,这可能对涉及神经递质调节的治疗方法具有影响 .

生物转化和生产效率

伊卡立酮从黄酮类糖苷的生物转化过程涉及酶,这些酶可能在处理上成本高且复杂。 研究重点是提高该过程的效率并降低成本 .

作用机制

Target of Action

Icaritin, a natural product with a wide range of anti-tumor effects, has been found to regulate several key molecules and pathways concerning cell fate . The primary targets of Icaritin include AKT1 , HSP90AA1 , CDK4 , CCND1 , and EGFR . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and apoptosis.

Mode of Action

Icaritin interacts with its targets, leading to a series of cellular changes. For instance, Icaritin treatment induces sustained activation of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway . This pathway is crucial for cell survival and growth, and its activation by Icaritin contributes to its anti-tumor effects .

Biochemical Pathways

Icaritin affects several biochemical pathways. The primary pathways through which Icaritin exerts its anti-tumor effects include cancer pathways , PI3K-Akt signaling pathway , MAPK signaling pathway , and resistance mechanisms to inhibitors of the epidermal growth factor receptor tyrosine kinase . These pathways are involved in regulating cell proliferation, survival, and apoptosis, and their modulation by Icaritin contributes to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetics of Icaritin involve its absorption, distribution, metabolism, and excretion (ADME). Icaritin is predominantly and rapidly biotransformed to its metabolite, which is slowly eliminated in vivo with a terminal half-life value of 4.51 hours . Due to significant phase ii metabolism with a positional preference on 3-oh, its usage in clinical settings is restricted . To minimize the phase II metabolism, structural optimization of Icaritin has been explored .

Result of Action

Icaritin effectively inhibits the viability and proliferation of various carcinoma cell lines . It causes S-phase arrest and promotes an increase in reactive oxygen species (ROS) . Icaritin significantly induces cellular senescence , and the expression of senescence-related proteins p53 and P21 increases significantly . These molecular and cellular effects contribute to the anti-tumor activity of Icaritin.

Action Environment

The action, efficacy, and stability of Icaritin can be influenced by various environmental factors. For instance, the production efficiency of Icaritin can be enhanced through whole-cell catalysis, which shows higher production efficiency of Icaritin compared to previous reports . This suggests that the bioconversion process and the environment in which it occurs can significantly impact the availability and efficacy of Icaritin .

未来方向

Icaritin demonstrated safety profiles and preliminary durable survival benefits in advanced HCC patients, which were correlated with its immune-modulation activities and immune biomarkers . The development of icaritin-based nanomedicines is expected to further improve the immunotherapy of advanced HCC .

属性

IUPAC Name |

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXBSASAQJECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152154 | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118525-40-9 | |

| Record name | Icaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icaritin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does icaritin exert its anti-tumor effects?

A1: Icaritin demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.

- Inhibition of IL-6/JAK/STAT3 Signaling: Icaritin effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].

- Modulation of Estrogen Receptors: Icaritin exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, icaritin can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].

- Induction of Apoptosis and Autophagy: Icaritin induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].

- Inhibition of SphK1: Icaritin inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].

- Enhancement of Anti-tumor Immunity: Icaritin promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].

Q2: What are the downstream effects of icaritin on bone health?

A2: Icaritin demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.

- Stimulation of Osteogenic Differentiation: Icaritin stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].

- Inhibition of Adipogenesis: Icaritin suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].

- Regulation of Sclerostin Expression: Icaritin promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].

Q3: What is the molecular formula and weight of icaritin?

A3: Icaritin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.

Q4: How do structural modifications of icaritin affect its activity?

A4: While detailed SAR studies weren't provided, some insights are available:

- Dehydrated icaritin: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to icaritin, suggesting the importance of the specific icaritin configuration for its bioactivity [].

- Mannich base derivatives: Synthesizing icaritin and β-anhydroicaritin Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing icaritin's anti-cancer activity through structural modifications [].

Q5: How stable is icaritin and what are the strategies to improve its bioavailability?

A: Icaritin exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:

- PLGA/TCP Scaffold Incorporation: Icaritin has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].

- mPEG-PLA Micelles: Encapsulation of icaritin within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].

- PEG-PCL Micelles: Icaritin-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].

Q6: What is known about the pharmacokinetics of icaritin?

A: Research indicates that icaritin is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].

- Absorption and Metabolism: Oral administration of icaritin leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for icaritin and its metabolites []. Icaritin undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].

- Excretion: A significant portion of icaritin and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].

- Bioactive Metabolites: Icaritin's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylicaritin, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].

Q7: What is the evidence for icaritin's efficacy in preclinical models?

A7: Numerous preclinical studies highlight icaritin's therapeutic potential in various disease models:

- Cancer: Icaritin has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].

- Bone Health: Icaritin promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, icaritin-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].

- Neuroprotection: Icaritin exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].

Q8: What analytical methods are used to characterize and quantify icaritin?

A8: Several analytical techniques are employed to study icaritin:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify icaritin and its metabolites in biological samples [, , , , , , ].

- Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing icaritin metabolites in biological samples like urine [].

- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to icaritin treatment [, , , , , , , , , ].

- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to icaritin treatment [, , , ].

- Western blotting: This technique is used to measure the expression levels of various proteins involved in icaritin's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].

Q9: What challenges are associated with icaritin's solubility and how can they be addressed?

A9: Icaritin's low water solubility presents a significant challenge for its therapeutic application.

- Dissolution Rate and Bioavailability: The poor water solubility of icaritin limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].

- Solid Dispersions: Preparing solid dispersions of icaritin phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)

![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)